molecular formula C9H7N3O3 B14409838 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate CAS No. 87052-78-6

2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate

Cat. No.: B14409838
CAS No.: 87052-78-6
M. Wt: 205.17 g/mol
InChI Key: GHBFRTYSGZOZCF-UHFFFAOYSA-N
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Description

2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:

    Starting Material: The synthesis begins with 3-(methoxycarbonyl)pyridine.

    Diazotization: The amine group on the pyridine ring is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Formation of Ethen-1-olate: The diazonium salt is then reacted with an appropriate nucleophile to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle diazonium compounds, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated pyridine derivatives.

    Coupling Reactions: Azo compounds with extended conjugation.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes and pigments through azo coupling reactions.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate primarily involves its diazonium group. The diazonium group is highly reactive and can undergo various transformations:

    Electrophilic Substitution: The diazonium group can act as an electrophile, reacting with nucleophiles to form substituted products.

    Azo Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo bonds, extending conjugation and altering electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-(pyridin-3-yl)ethen-1-olate: Similar structure but lacks the methoxycarbonyl group.

    2-Diazonio-1-methoxy-2-[2-(methoxycarbonyl)-1-benzofuran-3-yl]ethenolate: Contains a benzofuran ring instead of a pyridine ring.

Uniqueness

2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and potential applications. This functional group can participate in additional reactions, such as esterification or hydrolysis, providing further versatility in synthetic applications.

Properties

CAS No.

87052-78-6

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 4-(2-diazoacetyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)7-4-11-3-2-6(7)8(13)5-12-10/h2-5H,1H3

InChI Key

GHBFRTYSGZOZCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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